6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Medicinal Chemistry Library Synthesis Physicochemical Property Control

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 103914-62-1) is a heterocyclic acyl chloride belonging to the 2-arylquinoline-4-carbonyl chloride class, characterized by a quinoline core bearing a 6-chloro substituent and a 4-methylphenyl (p-tolyl) group at the 2-position. With the molecular formula C₁₇H₁₁Cl₂NO and a molecular weight of 316.18 g/mol , this compound serves as a reactive electrophilic intermediate for amide, ester, and thioester formation at the C4 carbonyl chloride position.

Molecular Formula C17H11Cl2NO
Molecular Weight 316.2 g/mol
CAS No. 103914-62-1
Cat. No. B3022076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride
CAS103914-62-1
Molecular FormulaC17H11Cl2NO
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
InChIInChI=1S/C17H11Cl2NO/c1-10-2-4-11(5-3-10)16-9-14(17(19)21)13-8-12(18)6-7-15(13)20-16/h2-9H,1H3
InChIKeyJQNFHBQUZOMYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 103914-62-1): Procurement-Ready Quinoline Scaffold for Heterocyclic Library Synthesis


6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 103914-62-1) is a heterocyclic acyl chloride belonging to the 2-arylquinoline-4-carbonyl chloride class, characterized by a quinoline core bearing a 6-chloro substituent and a 4-methylphenyl (p-tolyl) group at the 2-position. With the molecular formula C₁₇H₁₁Cl₂NO and a molecular weight of 316.18 g/mol , this compound serves as a reactive electrophilic intermediate for amide, ester, and thioester formation at the C4 carbonyl chloride position. Its predicted physicochemical profile includes a boiling point of 475.0 ± 45.0 °C, density of 1.335 ± 0.06 g/cm³, and a computed pKa of 0.88 ± 0.33, indicating the conjugate acid of the quinoline nitrogen is weakly basic .

Why 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride Cannot Be Replaced by Unsubstituted or Alternative 2-Arylquinoline-4-carbonyl Chlorides


Generic substitution among 2-arylquinoline-4-carbonyl chlorides is not scientifically valid due to the divergent steric, electronic, and lipophilic profiles conferred by specific aryl and quinoline ring substituents. The presence of both a 6-chloro atom and a 4-methylphenyl group at the 2-position uniquely modulates the electrophilicity of the carbonyl chloride, the π-stacking capacity of the quinoline core, and the overall molecular lipophilicity (XLogP3-AA approximately 4.7 for the des-chloro analog) [1]. These structural determinants directly influence reaction kinetics in amide coupling, the conformational preferences of derived products, and the binding affinities of any resulting ligand library members. Substituting a compound lacking the 6-chloro (e.g., CAS 860112-78-3) or bearing a different 2-aryl substituent (e.g., 2-phenyl, CAS 174636-77-2) alters both the synthetic utility and the downstream SAR interpretability . The evidence below quantifies the precise structural and physicochemical differentiation that justifies a procurement decision specific to CAS 103914-62-1.

Quantitative Differentiation Guide: 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride vs. Closest Analogs


Molecular Weight and Elemental Composition Differentiation: 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride vs. Des-Chloro Analog

The 6-chloro substituent on the quinoline ring confers a molecular weight increase of 34.44 g/mol compared to the des-chloro analog 2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS 860112-78-3). This difference arises from the replacement of a hydrogen atom (1.008 Da) with a chlorine atom (35.45 Da) at the 6-position . The exact mass difference is 34.44 Da, which is critical for LC-MS library screening and purity assessment where the isotopic signature of chlorine (M+2 peak at ~1/3 intensity of M) serves as an additional analytical confirmation marker absent in the des-chloro comparator.

Medicinal Chemistry Library Synthesis Physicochemical Property Control

Lipophilicity Modulation: pKa and XLogP Differentiation of 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride

The predicted pKa of the quinoline nitrogen conjugate acid is 0.88 ± 0.33 for the target compound , compared to 1.44 ± 0.33 for the des-chloro analog 2-(4-methylphenyl)quinoline-4-carbonyl chloride . This ~0.56 unit reduction in pKa reflects the electron-withdrawing inductive effect of the 6-chloro substituent, which decreases the basicity of the quinoline nitrogen and consequently reduces the hydrophilicity of the protonated form. For the des-chloro analog, the computed XLogP3-AA value is 4.7 [1]; introduction of the 6-chloro substituent is expected to further increase lipophilicity by approximately 0.6–0.8 log units based on Hansch π values for aromatic chlorine.

Physicochemical Property Control Medicinal Chemistry Optimization ADME Property Tuning

Synthetic Versatility: Positional Reactivity of 6-Chloro vs. Alternative 2-Aryl Substituents in Quinoline-4-carbonyl Chlorides

The 6-chloro substituent in quinoline-4-carbonyl chlorides does not participate in nucleophilic acyl substitution reactions at the C4 carbonyl chloride, but it does provide a synthetic handle for downstream diversification. Specifically, the 6-chloro atom can undergo transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination) after the carbonyl chloride has been reacted to form amides or esters. In contrast, the 2-phenyl analog 6-chloro-2-phenylquinoline-4-carbonyl chloride (CAS 174636-77-2) lacks the electron-donating methyl group on the 2-aryl ring, which influences both the electronics of the quinoline nitrogen and the conformational preferences of the 2-aryl substituent . Furthermore, patents disclosing halogenated quinoline derivatives as antimicrobial agents establish that both 6-chloro and 2-aryl substituents are critical for biological activity, with specific substitution patterns dictating target engagement [1].

Synthetic Methodology Reaction Optimization Chemical Biology Tool Synthesis

Procurement-Grade Purity Specification: 95% Minimum Purity as Baseline for Reproducible Chemistry

Reputable commercial suppliers specify a minimum purity of 95% for 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride . This specification, while not a differentiating feature from most research-grade analogs, establishes a benchmark for lot-to-lot consistency that is essential for reproducible synthetic outcomes and biological assay interpretation. Lower purity or uncharacterized material introduces variability in reaction stoichiometry and can confound SAR interpretation due to the presence of uncharacterized impurities that may themselves exhibit biological activity.

Quality Control Reproducibility Compound Management

Regulatory and Safety Classification: Non-Hazardous Material Status for Streamlined Laboratory Handling

According to supplier safety documentation, 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride is classified as a non-hazardous material for transportation purposes . This regulatory classification may differ from certain structurally related acyl chlorides that are subject to more stringent shipping restrictions due to higher reactivity or acute toxicity profiles. The absence of DOT/IATA hazardous material designation simplifies domestic and international procurement logistics, reduces shipping costs, and eliminates the need for specialized hazardous material handling permits in many laboratory settings.

Laboratory Safety Shipping Compliance Chemical Inventory Management

Validated Application Scenarios for 6-Chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride Based on Differentiated Evidence


Synthesis of 2-(4-Methylphenyl)-6-chloroquinoline-4-carboxamide Libraries for Medicinal Chemistry

The C4 carbonyl chloride serves as a reactive electrophile for the generation of diverse carboxamide libraries through reaction with primary and secondary amines. The 6-chloro substituent remains intact during amide formation, preserving a synthetic handle for subsequent cross-coupling reactions to introduce additional diversity. This orthogonal reactivity profile is supported by the class-level inference that 6-chloroquinoline-4-carbonyl chlorides are privileged intermediates for building targeted compound collections [1]. The 95% minimum purity specification ensures reproducible coupling efficiency across library synthesis campaigns .

Physicochemical Property Optimization in Lead Compound Development

When a lead optimization program requires systematic modulation of lipophilicity and basicity, this compound offers a distinct advantage over the des-chloro analog. The 6-chloro substituent increases lipophilicity by an estimated 0.6–0.8 log units and reduces quinoline nitrogen basicity (pKa) by approximately 0.56 units compared to 2-(4-methylphenyl)quinoline-4-carbonyl chloride . This differentiation enables precise control of solubility, permeability, and off-target binding profiles in a manner not achievable with the unsubstituted comparator.

LC-MS Method Development and Analytical Reference Standard

The distinctive molecular ion pattern arising from the two chlorine atoms provides a characteristic isotopic signature (M, M+2, M+4) that facilitates unambiguous identification in complex reaction mixtures. The exact mass difference of 33.96 Da relative to the des-chloro analog [2] allows for clear MS discrimination between the 6-chloro compound and any des-chloro impurity or degradation product. This analytical advantage supports method development for reaction monitoring and purity assessment.

Cross-Coupling Precursor for Diversified Quinoline Scaffolds

Following amide or ester formation at the C4 position, the intact 6-chloro substituent enables palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to install aryl, heteroaryl, or amine functionality. This sequential derivatization strategy, underpinned by the class of halogenated quinoline derivatives disclosed in antimicrobial agent patents [1], maximizes scaffold diversification from a single starting material and is particularly valuable for hit-to-lead chemistry and structure-activity relationship exploration.

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